molecular formula C14H11N3O3S2 B2404570 1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 862976-71-4

1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No.: B2404570
CAS No.: 862976-71-4
M. Wt: 333.38
InChI Key: CGMOMSVSXUYEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-6-12(7(2)18)22-13(15-6)17-14-16-8-3-9-10(20-5-19-9)4-11(8)21-14/h3-4H,5H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMOMSVSXUYEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC3=CC4=C(C=C3S2)OCO4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320648
Record name 1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862976-71-4
Record name 1-[2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dioxolo and Benzothiazole Moieties : These contribute to its pharmacological properties.
  • Thiazole Ring : Known for its role in various bioactive compounds.

Molecular Formula

The molecular formula for the compound is C12H12N4O2SC_{12}H_{12}N_4O_2S.

Molecular Weight

The molecular weight is approximately 272.32 g/mol.

Anticancer Activity

Research indicates that derivatives of benzothiazole and thiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The presence of electron-donating groups in the thiazole ring enhances cytotoxicity by improving interaction with target proteins involved in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing promising results comparable to standard antibiotics .
CompoundActivityIC50 Value
Compound AAntibacterial50 µg/mL
Compound BAntifungal30 µg/mL

Anticonvulsant Activity

Some thiazole derivatives have been noted for their anticonvulsant properties:

  • In Vivo Studies : Certain compounds demonstrated significant protection against seizures in animal models .

Other Biological Activities

Additionally, the compound has been investigated for:

  • Anti-inflammatory Properties : Exhibiting potential to modulate inflammatory pathways.
  • Antioxidant Activity : Compounds in this class have shown capacity to scavenge free radicals.

Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of thiazole derivatives, including those structurally similar to our compound. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against human glioblastoma cells .

Study 2: Antimicrobial Screening

Another research project focused on synthesizing various benzothiazole derivatives and evaluating their antimicrobial activity. The findings revealed that specific substitutions on the benzothiazole ring significantly improved antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.